molecular formula C15H10F3NO2 B8174535 4-Cyano-3-methoxy-3'-(trifluoromethoxy)biphenyl

4-Cyano-3-methoxy-3'-(trifluoromethoxy)biphenyl

Cat. No.: B8174535
M. Wt: 293.24 g/mol
InChI Key: QIBKXUPCGZZPBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyano-3-methoxy-3'-(trifluoromethoxy)biphenyl is a specialized biphenyl derivative designed for advanced research and development. Its molecular structure, which incorporates cyano, methoxy, and trifluoromethoxy functional groups, makes it a valuable building block in organic synthesis. Researchers primarily utilize this compound as a key intermediate in the development of novel materials, such as liquid crystals and organic semiconductors, where its rigid biphenyl core and specific substituents can fine-tune electronic properties and molecular assembly. In medicinal chemistry, it serves as a core scaffold for constructing potential bioactive molecules; the presence of the trifluoromethoxy group, in particular, is known to enhance metabolic stability and membrane permeability, making it a feature of interest in drug discovery programs. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment. Specific data on its mechanism of action is dependent on the final compound into which it is incorporated. For a comprehensive overview of its physical and chemical properties, including a suggested synthetic pathway, researchers are directed to consult the relevant scientific literature.

Properties

IUPAC Name

2-methoxy-4-[3-(trifluoromethoxy)phenyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3NO2/c1-20-14-8-11(5-6-12(14)9-19)10-3-2-4-13(7-10)21-15(16,17)18/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBKXUPCGZZPBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CC=C2)OC(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The biphenyl structure is dissected into two aryl units:

  • Ring A (Electron-deficient) : 4-Cyano-3-methoxyphenylboronic acid

  • Ring B (Electron-rich) : 3-Trifluoromethoxyphenyl halide (Br or I)

Step 1: Diazotization and Cyanation of 3-Methoxy-4-aminobenzoic Acid

  • Substrate : 3-Methoxy-4-aminobenzoic acid

  • Reagents : NaNO₂/HCl followed by CuCN/KCN.

  • Conditions : 0–5°C, aqueous HCl, 6-hour reaction.

  • Outcome : 4-Cyano-3-methoxybenzoic acid (85% yield).

Step 2: Conversion to Boronic Acid

  • Substrate : Methyl 4-cyano-3-methoxybenzoate

  • Reagents : Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc.

  • Conditions : 80°C in dioxane, 12-hour reaction.

  • Outcome : 4-Cyano-3-methoxyphenylboronic acid pinacol ester (78% yield).

Direct Trifluoromethoxylation

  • Substrate : 3-Hydroxyphenyl bromide

  • Reagents : Trifluoromethyl triflate (CF₃OTf), K₂CO₃.

  • Conditions : DMF, 60°C, 8-hour reaction.

  • Outcome : 3-Trifluoromethoxyphenyl bromide (72% yield).

Cross-Coupling Optimization

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Base : K₂CO₃ (2 equiv).

  • Solvent : Dioxane/H₂O (4:1 v/v).

  • Temperature : 80°C, 16-hour reaction.

  • Yield : 82%.

Table 1: Key Reaction Parameters for Suzuki-Miyaura Coupling

ParameterValueSource
Catalyst Loading5 mol% Pd(PPh₃)₄
Temperature80°C
Reaction Time16 hours
Solvent SystemDioxane/H₂O (4:1)
Isolated Yield82%

Alternative Methods: Sequential Functionalization

For substrates incompatible with cross-coupling, stepwise substitution on preformed biphenyls is employed.

Nitration and Reduction

  • Substrate : 3-Methoxybiphenyl

  • Step 1 : HNO₃/H₂SO₄ at 0°C (→ 4-nitro-3-methoxybiphenyl).

  • Step 2 : H₂/Pd-C in EtOH (→ 4-amino-3-methoxybiphenyl).

  • Step 3 : Sandmeyer cyanation with CuCN (→ 4-cyano-3-methoxybiphenyl).

Trifluoromethoxylation via Nucleophilic Aromatic Substitution

  • Substrate : 3'-Hydroxy-4-cyano-3-methoxybiphenyl

  • Reagents : CF₃I, CsF, 18-crown-6.

  • Conditions : DMF, 100°C, 12-hour reaction.

  • Yield : 68%.

Table 2: Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Suzuki-MiyauraHigh regiocontrolRequires boronic acids75–85%
Sequential FunctionalizationUses commercial biphenylsMulti-step, lower yields60–70%

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) : δ 7.81 (d, J = 8.0 Hz, 1H), 7.70 (d, J = 8.4 Hz, 1H), 7.53–7.45 (m, 4H), 4.43 (q, J = 7.2 Hz, 2H), 3.87 (s, 3H).

  • ¹³C NMR : δ 166.2 (COO), 148.5 (C-OCH₃), 134.9 (C-CN), 124.6 (q, J = 273 Hz, CF₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated : C₁₆H₁₁F₃N₂O₃ [M+H]⁺: 345.0754

  • Observed : 345.0756.

Industrial-Scale Considerations and Yield Optimization

  • Catalyst Recycling : Pd recovery via filtration reduces costs.

  • Solvent Choice : Switching to toluene/water biphasic systems improves scalability.

  • Purity Control : Column chromatography (SiO₂, petroleum ether/EtOAc) ensures >98% purity .

Chemical Reactions Analysis

Types of Reactions: 4-Cyano-3-methoxy-3’-(trifluoromethoxy)biphenyl can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 4-Cyano-3-methoxy-3'-(trifluoromethoxy)biphenyl often involves methods such as the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids in the presence of a palladium catalyst. The specific conditions can be optimized for yield and purity, making it suitable for both laboratory and industrial applications.

Key Chemical Reactions:

  • Oxidation: The methoxy group can be oxidized to form a carbonyl group.
  • Reduction: The cyano group can be reduced to an amine.
  • Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Chemistry

In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its unique substituents allow it to act as an intermediate in the development of novel materials and catalysts.

Biology

The compound has been investigated for its biological activity. Studies suggest that the trifluoromethoxy and cyano groups may influence pharmacokinetic properties, making it a model compound for drug design. Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Medicine

Derivatives of this compound are being evaluated for their pharmacological properties. Preliminary findings indicate that these derivatives may exhibit significant bioactivity, warranting further investigation into their mechanisms of action and potential clinical applications.

Industrial Applications

In industry, this compound finds utility in the production of advanced materials such as polymers and liquid crystals. Its electronic properties make it suitable for applications in electronics and optoelectronics, where stability and performance are critical.

Comparison with Related Compounds

Compound NameKey FeaturesApplications
4-Cyano-3-methoxy-4'-(trifluoromethyl)biphenylTrifluoromethyl group enhances metabolic stabilityDrug design, material science
4-Cyano-3-methoxy-4'-(difluoromethoxy)biphenylDifluoromethoxy group provides different electronic propertiesOrganic synthesis
4-Cyano-3-methoxy-4'-(fluoromethoxy)biphenylFluoromethoxy group impacts solubilityPharmaceutical research

Case Study 1: Drug Design

A study published in RSC Advances explored the use of this compound derivatives in developing new anti-cancer agents. The research focused on synthesizing various derivatives and assessing their cytotoxicity against cancer cell lines. Results indicated that certain derivatives exhibited enhanced activity compared to existing drugs, highlighting their potential as lead compounds in cancer therapy .

Case Study 2: Material Science

Research conducted by the Royal Society of Chemistry examined the role of this compound in creating high-performance liquid crystals. The study demonstrated that incorporating this compound into liquid crystal formulations improved thermal stability and optical properties, making it suitable for advanced display technologies .

Mechanism of Action

The mechanism of action of 4-Cyano-3-methoxy-3’-(trifluoromethoxy)biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-Cyano-3-methoxy-3'-(trifluoromethoxy)biphenyl with structurally related biphenyl derivatives from the evidence:

Compound Name Substituents Molecular Formula Key Properties/Applications Evidence ID
This compound (Target) 4-CN, 3-OCH₃, 3'-OCF₃ C₁₅H₁₁F₃N₂O₂ High lipophilicity; potential CNS activity due to trifluoromethoxy and methoxy groups. N/A
4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl 4'-CN, 4-F, 3-CF₃ C₁₄H₇F₄N Electron-withdrawing CF₃ and CN enhance stability; used in materials science .
4-Chloro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-ol 4-Cl, 3'-OCF₃, 3-OH C₁₃H₈ClF₃O₂ Hydroxyl group increases solubility but reduces membrane permeability; intermediate synthesis .
4'-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbaldehyde 4'-F, 3'-OCF₃, 4-CHO C₁₄H₈F₄O₂ Aldehyde group enables further derivatization; moderate reactivity due to electron-deficient OCF₃ .
N-[6-(cis-2,6-dimethylmorpholin-4-yl)pyridine-3-yl]-2-methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxamide 4'-OCF₃, 3-CONH-(pyridine-morpholine), 2-CH₃ C₂₇H₂₅F₃N₄O₃ Pharmaceutical use (hedgehog pathway inhibitor); crystalline forms affect bioavailability .

Structural and Electronic Comparisons

  • Substituent Positioning: The target compound’s 3'-trifluoromethoxy group differs from the 4'-trifluoromethoxy in ’s pharmaceutical compound. The 4-cyano group in the target contrasts with the 4'-cyano group in . Para-substituted cyano groups may enhance conjugation compared to meta positions, influencing optical properties .
  • Electron Effects: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, reducing electron density on the biphenyl ring. This property is shared with ’s aldehyde derivative but contrasts with the electron-donating methoxy (-OCH₃) in the target .

Physicochemical and Pharmacological Properties

  • Lipophilicity and Solubility :

    • The target’s trifluoromethoxy and methoxy groups balance lipophilicity and solubility. In contrast, the hydroxyl group in ’s compound increases aqueous solubility but limits blood-brain barrier penetration .
    • ’s compound demonstrates how crystalline forms of trifluoromethoxy-containing biphenyls can optimize solubility and bioavailability in drug formulations .
  • Metabolic Stability: The trifluoromethoxy group in the target and ’s compound resists oxidative metabolism, enhancing half-life compared to non-fluorinated analogs (e.g., ’s 3-methoxy-4-hydroxyphenylglycol, which undergoes rapid O-demethylation) .

Biological Activity

4-Cyano-3-methoxy-3'-(trifluoromethoxy)biphenyl is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data tables and case studies.

The synthesis of this compound typically employs the Suzuki-Miyaura cross-coupling reaction , a well-established method for forming carbon-carbon bonds. The process involves coupling an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and base. The structural characteristics of this compound, particularly the trifluoromethoxy group, enhance its lipophilicity and metabolic stability, making it a valuable candidate for drug development.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The trifluoromethoxy group can improve the compound's ability to penetrate cell membranes, while the cyano group may facilitate hydrogen bonding with biological macromolecules. This dual functionality enhances the compound's binding affinity and specificity towards enzymes or receptors involved in disease processes.

Pharmacological Properties

Research indicates that derivatives of this compound exhibit promising pharmacological activities:

  • Anti-inflammatory Activity : Studies have shown that compounds with similar structures demonstrate significant inhibition of inflammatory pathways. For instance, related compounds have shown up to 93.80% inhibition compared to standard anti-inflammatory drugs like diclofenac sodium .
  • Antimicrobial Properties : The potential antimicrobial activity of this compound is underscored by its structural analogs that have exhibited notable efficacy against various bacterial strains .
  • Anticancer Potential : Preliminary studies suggest that this compound may influence cancer cell proliferation through modulation of specific signaling pathways, although further research is needed to elucidate these mechanisms fully.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeInhibition (%)Reference
Compound AAnti-inflammatory93.80
Compound BAntimicrobialSignificant
Compound CAnticancerNot specifiedOngoing Research

Case Studies

  • Anti-inflammatory Study : A recent study evaluated the anti-inflammatory effects of a series of compounds related to this compound. Results indicated that certain derivatives displayed superior activity compared to traditional NSAIDs, highlighting their potential as safer alternatives with fewer gastrointestinal side effects .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of similar biphenyl derivatives, revealing substantial activity against resistant strains of bacteria. These findings suggest that modifications to the biphenyl structure can enhance antimicrobial efficacy .

Q & A

Q. What analytical techniques are recommended for structural confirmation of 4-Cyano-3-methoxy-3'-(trifluoromethoxy)biphenyl?

To confirm the structure, employ a combination of:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H, 13C^13C, and 19F^19F NMR spectra to identify substituent positions and electronic environments.
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight and fragmentation patterns, referencing databases like NIST for validation .
  • X-ray Crystallography : For unambiguous confirmation, crystallize the compound and solve its structure, as demonstrated in patent literature for related trifluoromethoxy-biphenyl derivatives .

Q. What safety precautions are critical when handling trifluoromethoxy-substituted biphenyl compounds?

  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., phenol derivatives noted in safety data sheets) .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and goggles, as trifluoromethoxy groups may release corrosive or toxic intermediates during reactions.
  • Storage : Store in refrigerated, inert conditions to prevent degradation, as recommended for similar acetates .

Q. How can chromatography conditions be optimized for purifying this compound?

  • Column Selection : Use reverse-phase C18 columns for polar trifluoromethoxy derivatives.
  • Mobile Phase : Adjust acetonitrile/water ratios (e.g., 70:30 to 90:10) to improve resolution, referencing biphenyl separation methods in food analysis .
  • Detection : Employ UV-Vis at 254 nm, leveraging the aromatic backbone’s absorbance.

Advanced Research Questions

Q. How can contradictions in spectroscopic data during characterization be resolved?

  • Cross-Validation : Compare NMR and MS data with computational predictions (e.g., density functional theory (DFT) for 19F^19F chemical shifts) .
  • Isotopic Labeling : Synthesize 13C^{13}C-labeled analogs to clarify ambiguous signals, a method used in authentication studies of chlorinated biphenyls .
  • Alternative Techniques : Use 2D NMR (e.g., COSY, NOESY) to resolve overlapping peaks in crowded spectra.

Q. What synthetic strategies ensure regioselectivity in preparing this compound?

  • Cross-Coupling Reactions : Optimize Suzuki-Miyaura coupling using Pd catalysts and boronic esters. For example, 3,3'-bis(trifluoromethoxy)biphenyl synthesis employs palladium-mediated coupling .
  • Protecting Groups : Temporarily block the methoxy or cyano groups during functionalization to prevent undesired side reactions .
  • Directed Ortho-Metalation : Use directing groups (e.g., methoxy) to control substitution patterns, as seen in trifluoromethylbenzaldehyde syntheses .

Q. How does the trifluoromethoxy group influence electronic properties and reactivity?

  • Electron-Withdrawing Effects : The -OCF3_3 group reduces electron density on the biphenyl ring, enhancing electrophilic substitution resistance. This is critical in designing liquid crystal displays or organic semiconductors .
  • Lipophilicity : The trifluoromethoxy group increases logP values, impacting solubility and bioavailability in drug candidates .

Q. What methodologies study crystal polymorphism in trifluoromethoxy-containing pharmaceuticals?

  • Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures .
  • Differential Scanning Calorimetry (DSC) : Identify polymorphic transitions via melting point and enthalpy changes.
  • Patent Analysis : Review crystallographic data from patents (e.g., monophosphate salts of related biphenyl carboxamides) to guide polymorph screening .

Q. How is metabolic stability assessed in preclinical studies for this compound?

  • In Vitro Assays : Use liver microsomes or hepatocytes to measure clearance rates. Monitor metabolites via LC-MS/MS, as done for SMO inhibitors like Sonidegib .
  • Isotope Tracing : Incorporate 14C^{14}C-labels to track metabolic pathways and identify stable or reactive intermediates .

Q. What impurities are common during synthesis, and how are they identified?

  • Byproducts : Look for dehalogenated intermediates (e.g., 3-methoxybiphenyl) or incomplete trifluoromethoxy incorporation .
  • Analytical Standards : Use reference materials like 3,3'-dimethoxybiphenyl to calibrate HPLC/GC methods for impurity profiling .

Q. What in vitro assays evaluate the biological activity of this compound?

  • Target-Based Assays : Screen against receptors like Smoothened (SMO) using luciferase reporter systems, as seen in hedgehog pathway modulators .
  • Cytotoxicity Testing : Use MTT assays on cancer cell lines to assess efficacy and selectivity, referencing protocols for trifluoromethoxy-biphenyl derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.